1-Cyclopropylpropan-1-one

Übersicht

Beschreibung

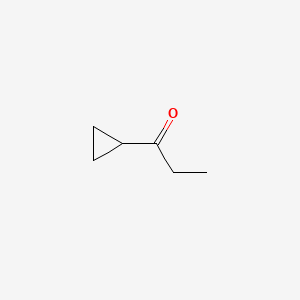

1-Cyclopropylpropan-1-one is a chemical compound with the molecular formula C6H10O . It has a molecular weight of 98.14 . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of 1-Cyclopropylpropan-1-one consists of a cyclopropyl group (a three-carbon ring) attached to a propanone group (a three-carbon chain with a carbonyl group at one end) .Wissenschaftliche Forschungsanwendungen

In Vitro Human Epidermal Penetration Studies

1-Cyclopropylpropan-1-one, and related compounds, have been studied for their dermal absorption characteristics. For instance, 1-Bromopropane (1-BP) has been examined for its epidermal penetration properties using human epidermal membranes, revealing insights into the type and duration of exposure's influence on absorption potential (Frasch, Dotson, & Barbero, 2011).

Chemical Synthesis and Mechanistic Studies

Various studies have focused on the synthesis and reaction mechanisms of compounds related to 1-Cyclopropylpropan-1-one. Research includes the creation of bi(cyclopropylidenes) through CuCl2-induced carbene dimerization of 1-bromo-1-lithiocyclopropanes, providing valuable information for chemical synthesis and understanding reaction pathways (Borer & Neuenschwander, 1997).

Photodissociation and Reaction Dynamics

The photodissociation of cyclopropane ions, including 1-iodopropane ions, was investigated to understand the role of conformation-specific pathways in chemical reactions. This research has implications in reaction control and understanding the mechanisms of various chemical processes (Park, Kim, & Kim, 2002).

Biological Activity and Ethylene Inhibition

1-Methylcyclopropene (1-MCP), a compound structurally related to 1-Cyclopropylpropan-1-one, has been studied extensively for its role in inhibiting ethylene perception in plants. This research has led to a deeper understanding of ethylene's role in ripening and senescence, with potential applications in agriculture and food preservation (Watkins, 2006).

Enantioselective Synthesis

Research on 1-(1-alkynyl)cyclopropyl ketones, which are structurally related to 1-Cyclopropylpropan-1-one, has included the development of methods for enantioselective synthesis. These methods have implications for the production of optically active compounds (Zhang & Zhang, 2012).

Cyclopropane Moiety in Natural Products

The cyclopropane moiety, a key feature in 1-Cyclopropylpropan-1-one, is found in a variety of natural products with diverse biological activities. Research in this area includes isolation, total synthesis, and exploration of biological activities of these natural compounds (Coleman & Hudson, 2016).

Safety And Hazards

1-Cyclopropylpropan-1-one is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Category 3) . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye/face protection .

Eigenschaften

IUPAC Name |

1-cyclopropylpropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-6(7)5-3-4-5/h5H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXAVVBPORYWDME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpropan-1-one | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-hydroxy-2-(thiophen-2-yl)propyl)acrylamide](/img/structure/B2659745.png)

![Potassium;2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetate](/img/structure/B2659747.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-1,3-dimethyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2659754.png)

![2-((3-ethyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2659758.png)

![4-chloro-N-(4-{[(4-fluorophenyl)sulfanyl]methyl}phenyl)benzenecarboxamide](/img/structure/B2659760.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)

![N-(benzoyloxy)-N-{[5-[(2-chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylene}amine](/img/structure/B2659765.png)